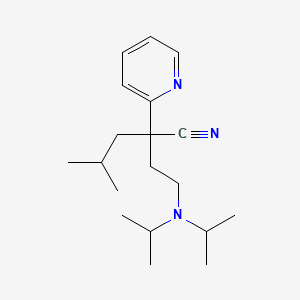

alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile

CAS No.: 78833-05-3

Cat. No.: VC17007799

Molecular Formula: C19H31N3

Molecular Weight: 301.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78833-05-3 |

|---|---|

| Molecular Formula | C19H31N3 |

| Molecular Weight | 301.5 g/mol |

| IUPAC Name | 2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanenitrile |

| Standard InChI | InChI=1S/C19H31N3/c1-15(2)13-19(14-20,18-9-7-8-11-21-18)10-12-22(16(3)4)17(5)6/h7-9,11,15-17H,10,12-13H2,1-6H3 |

| Standard InChI Key | PKPIMMSNMGWNHK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(CCN(C(C)C)C(C)C)(C#N)C1=CC=CC=N1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a pyridine ring substituted at the 2-position with an acetonitrile group (). The alpha carbon of this acetonitrile moiety branches into two distinct substituents:

-

A 2-(bis(isopropyl)amino)ethyl group ()

-

An isobutyl group ()

This arrangement creates a sterically congested environment, with the pyridine ring’s electron-deficient nature potentially influencing reactivity at the nitrile and tertiary amine sites .

Physicochemical Properties

Key physical and chemical properties, as reported in literature, include:

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 301.47 g/mol | |

| Solubility | Chloroform, ethyl acetate, methanol | |

| Physical form | Yellow-orange solid |

The compound’s solubility profile aligns with its lipophilic character, dominated by the isobutyl and bis(isopropyl)amino groups. The yellow-orange coloration may arise from extended conjugation or impurities inherent to its synthetic pathway .

Synthesis and Structural Elaboration

Retrosynthetic Analysis

The synthesis of alpha-(2-(bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile likely involves sequential functionalization of a pyridine precursor. A plausible retrosynthetic pathway includes:

-

Pyridine core formation: Via Hantzsch pyridine synthesis or related multicomponent reactions (MCRs) .

-

Acetonitrile introduction: Through nucleophilic substitution or cyanation reactions .

-

Side-chain installation: Alkylation or reductive amination to introduce the bis(isopropyl)aminoethyl and isobutyl groups .

Reported Synthetic Approaches

While no explicit synthesis of this compound is documented, analogous methodologies from literature provide insight:

Pyridine Functionalization

-

Cyanide displacement: 2,6-Bis(bromomethyl)pyridine derivatives react with cyanide ions () to form dinitriles, as demonstrated in the synthesis of related pyridine acetonitriles . For example, treatment of dibromide intermediates with potassium cyanide in dimethylformamide (DMF) yields nitrile-substituted pyridines in 65–85% yields .

-

Reductive amination: Secondary amines like bis(isopropyl)amine can be introduced via Schiff base formation followed by sodium borohydride reduction, a strategy employed in analogous macrocyclic systems .

Challenges in Synthesis

-

Steric hindrance: The proximity of the bulky isobutyl and bis(isopropyl)amino groups complicates nucleophilic substitutions and coupling reactions.

-

Nitrile stability: Under strongly acidic or basic conditions, the acetonitrile group may hydrolyze to carboxylic acids or undergo unwanted cyclizations .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical NMR signals (based on structural analogs):

-

Pyridine protons: Downfield-shifted aromatic signals at δ 8.5–9.0 ppm (2H, d, J = 6 Hz) .

-

Isobutyl group:

-

Bis(isopropyl)aminoethyl:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 301.4695 (), with fragmentation patterns reflecting loss of isopropyl groups () and the acetonitrile moiety () .

Future Research Directions

-

Pharmacological profiling: Screening against viral proteases or cancer-related kinases.

-

Catalytic applications: As a ligand in palladium-catalyzed cross-couplings, leveraging its electron-rich amine groups .

-

Structural optimization: Introducing fluorinated or chiral substituents to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume